5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide - 1775410-80-4

5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Catalog Number: EVT-2837500
CAS Number: 1775410-80-4
Molecular Formula: C18H18ClF3N4O2
Molecular Weight: 414.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride (14C-batanopride)

  • Compound Description: 14C-batanopride is a radiolabeled derivative of the benzamide metoclopramide, synthesized to study its metabolic pathway. []
  • Relevance: This compound shares the core benzamide structure with 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, differing in the substituents on the benzamide ring and the amine group attached to the carbonyl. Both compounds belong to the benzamide class, known for their diverse pharmacological activities. []

4-Amino-5-chloro-2-methoxybenzoic acid derivatives

  • Compound Description: This class of compounds served as starting materials for the synthesis of benzamides with dual antagonistic activity towards dopamine D2 and serotonin 5-HT3 receptors. []
  • Relevance: These derivatives share the 4-amino-5-chloro-2-methoxybenzamide core with 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. The structural similarity suggests potential for shared or overlapping pharmacological activity. []

5-Chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (82)

  • Compound Description: Compound 82 emerged as a potent dual antagonist for dopamine D2 and serotonin 5-HT3 receptors, with potential as a broad antiemetic agent. []
  • Relevance: This compound shares the 5-chloro-2-methoxybenzamide core structure with 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. The structural similarity suggests potential for related pharmacological activity. []

5-Bromo and 5-Iodo Analogues of Compound 82

  • Compound Description: These analogues of compound 82 demonstrated higher affinity for the dopamine D2 receptor compared to metoclopramide, highlighting the impact of halogen substitution on receptor binding. []
  • Relevance: These compounds are structurally related to 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide through their shared benzamide core and variations in the halogen substituent at the 5-position, offering insights into structure-activity relationships within this chemical class. []

(R)-enantiomer of Compound 82

  • Compound Description: This enantiomer showed strong affinity for both dopamine D2 and serotonin 5-HT3 receptors, showcasing the importance of stereochemistry for pharmacological activity. []
  • Relevance: The (R)-enantiomer of compound 82 highlights the significance of chirality in benzamides related to 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, as stereochemical differences can profoundly affect receptor interactions and biological effects. []

(S)-enantiomer of Compound 82

  • Compound Description: This enantiomer displayed potent and selective serotonin 5-HT3 receptor binding affinity, contrasting with its (R)-counterpart's dual antagonistic profile. []
  • Relevance: This compound emphasizes the impact of stereochemistry in benzamide derivatives, including 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, demonstrating how subtle structural changes can lead to distinct pharmacological profiles. []

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (1)

  • Compound Description: This compound was identified as an inhibitor of NF-κB and AP-1 gene expression, with potential for oral bioavailability. []
  • Relevance: Although structurally distinct from 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, both compounds contain a trifluoromethyl-substituted pyrimidine ring. This shared feature suggests potential for similar interactions with biological targets. []

2-Methyl analogue of compound 1 (81)

  • Compound Description: This analogue demonstrated comparable in vitro activity and improved Caco-2 permeability compared to compound 1, highlighting the potential of small structural modifications for optimizing pharmacological properties. []
  • Relevance: This compound showcases the impact of substituting the chlorine atom at the 2-position of the pyrimidine ring, offering insights into structure-activity relationships relevant to 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. []

2,6-dimethoxy-N-(8-chloro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzenesulfonamide

  • Compound Description: This compound, a N-(triazoloazinyl)arylsulfonamide derivative, exhibited herbicidal activity. []
  • Relevance: Although not directly comparable to 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, this compound shares the presence of a substituted pyrimidine ring, highlighting the diverse applications of this heterocyclic scaffold in medicinal and agricultural chemistry. []

2-methoxy-4-(trifluoromethyl)-N-(5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-pyridine-3-sulfonamide

  • Compound Description: This compound, another N-(triazoloazinyl)arylsulfonamide derivative, also displayed herbicidal activity. []
  • Relevance: Similar to the previous compound, this molecule shares the presence of a substituted pyrimidine ring with 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, further emphasizing the versatility of the pyrimidine scaffold in different chemical contexts. []

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

  • Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a piperazinyl-piperidine structure. It binds to the major pocket of the CXCR3 transmembrane domains. []
  • Relevance: Although structurally distinct from 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, VUF11211 also contains a chlorine-substituted aromatic ring and a piperidine moiety. Comparing their binding modes and activities could offer insights into the structure-activity relationships of compounds targeting different G protein-coupled receptors (GPCRs). []

(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

  • Compound Description: NBI-74330 is a high-affinity CXCR3 antagonist with an 8-azaquinazolinone structure. It binds to the minor pocket of the CXCR3 transmembrane domains. []
  • Relevance: Although structurally distinct from 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, NBI-74330 also contains a trifluoromethyl-substituted aromatic ring. Comparing their binding modes and activities could offer insights into the structure-activity relationships of compounds targeting different GPCRs. []

N-(2((5-chloro-2-((2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3yl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide (ZX-29)

  • Compound Description: ZX-29 is a newly synthesized anaplastic lymphoma kinase (ALK) inhibitor with potential anticancer activity. []
  • Relevance: ZX-29 shares the 5-chloropyrimidine core with 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. Furthermore, both compounds feature a substituted phenyl ring linked to the pyrimidine via an amino group. This structural similarity suggests potential for overlapping pharmacological activity. []

N-[2-(5-chloro-2-methoxy-phenylamino)-4′-methyl-[4,5′]bithiazolyl-2′-yl]-benzamide (Corr4a)

  • Compound Description: Corr4a acts as a corrector, restoring the trafficking and chloride transport function of the mutated protein F508del-cystic fibrosis transmembrane conductance regulator (CFTR). []
  • Relevance: This compound shares the 5-chloro-2-methoxyphenyl moiety with 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, although the overall structures differ significantly. This shared fragment suggests potential for similar chemical properties. []

(±)-(endo)-4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-[3.3.1]-non-4-yl) benzamide hydrochloride (BRL 24924)

  • Compound Description: BRL 24924 stimulates gut motility and antagonizes 5-HT M-receptors, potentially serving as a treatment for gastric motility disorders. []
  • Relevance: This compound shares the 4-amino-5-chloro-2-methoxybenzamide core with 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. The structural similarity suggests potential for shared or overlapping pharmacological activity. []

4-amino-N-(2,6-bis-methylamino-pyrimidin-4-yl)-benzenesulfonamide (Ro 04-6790)

  • Compound Description: Ro 04-6790 acts as a serotonin 6 (5-HT6) receptor antagonist, exhibiting cognitive enhancing effects in rat models. []
  • Relevance: This compound, while structurally distinct from 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, exemplifies the use of substituted pyrimidine derivatives in targeting GPCRs, highlighting the potential for exploring similar strategies with the target compound. []

5-chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046)

  • Compound Description: SB-271046 is another serotonin 6 (5-HT6) receptor antagonist, demonstrating cognitive enhancing effects in rat models. []
  • Relevance: Similar to Ro 04-6790, this compound showcases the application of substituted aromatic sulfonamide derivatives in targeting GPCRs, offering a valuable point of comparison for the development of 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide as a potential therapeutic agent. []

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide (metolachlor)

  • Compound Description: Metolachlor is a herbicide whose activity is enhanced by certain oximes and other antidotes that accelerate its detoxification in plants. [, , ]
  • Relevance: While structurally distinct from 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, metolachlor also contains a chlorine-substituted aromatic ring and an amide group. The research on metolachlor demonstrates how small molecules can modulate the activity of other compounds, a principle that could be relevant for exploring synergistic effects with the target compound. [, , ]

α-[(1,3-dioxolan-2-yl-methoxy)-imino] benzeneacetonitrile (CGA-92194)

  • Compound Description: CGA-92194 is an antidote that protects sorghum from herbicide injury by inducing rapid detoxification of herbicides like metolachlor through conjugation with glutathione. []
  • Relevance: Although structurally unrelated to 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, CGA-92194 exemplifies the concept of small molecule modulation of other compounds' activity. This concept could be valuable for exploring potential synergistic combinations with the target compound. []

(2E)-3-[2-piperidin-1-yl-6-(trifluoromethyl)pyridin-3-yl]-N-quinolin-7-ylacrylamide (AMG6880)

  • Compound Description: AMG6880 is a potent antagonist of rat TRPV1 activation by both capsaicin and protons, categorized as a group A antagonist. []
  • Relevance: This compound shares the trifluoromethyl-substituted pyridine moiety with 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. Comparing their pharmacological profiles could offer insights into the impact of this structural feature on activity. []

5-chloro-6-{(3R)-3-methyl-4-[6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl]piperazin-1-yl}pyridin-3-yl)methanol (AMG7472)

  • Compound Description: AMG7472 is another potent antagonist of rat TRPV1 activation by both capsaicin and protons, also categorized as a group A antagonist. []
  • Relevance: This compound shares the 5-chloropyridine moiety with 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. Comparing their pharmacological profiles could offer insights into the impact of this structural feature on activity. []

N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC)

  • Compound Description: BCTC is a potent antagonist of rat TRPV1 activation by both capsaicin and protons, categorized as a group A antagonist. []
  • Relevance: This compound highlights the use of chlorine-substituted pyridine derivatives in targeting TRPV1, offering a point of comparison for exploring the potential of 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide in modulating this ion channel. []

(2E)-3-(6-tert-butyl-2-methylpyridin-3-yl)-N-(1H-indol-6-yl)acrylamide (AMG0610)

  • Compound Description: AMG0610 acts as an antagonist of capsaicin activation but not proton activation of rat TRPV1, categorized as a group B antagonist. []
  • Relevance: Although structurally distinct from 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, AMG0610 demonstrates the importance of subtle structural modifications in influencing antagonist selectivity for different activation mechanisms of the same target protein. []

(2E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)acrylamide (SB-366791)

  • Compound Description: SB-366791 is another antagonist of capsaicin activation but not proton activation of rat TRPV1, also categorized as a group B antagonist. []
  • Relevance: Similar to AMG0610, this compound exemplifies the impact of structural variations on antagonist selectivity for different activation modes of TRPV1, providing a valuable point of comparison for understanding the structure-activity relationships of 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

  • Compound Description: Analog 24 is a cyclin-dependent kinase 5 (CDK5) inhibitor that selectively reduces Mcl-1 levels in cancer cell lines, leading to synergistic induction of apoptosis when combined with Bcl-2 inhibitors. []
  • Relevance: While structurally dissimilar to 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, Analog 24 demonstrates the potential of small molecule inhibitors in modulating specific kinase activity, offering a conceptual framework for exploring the target compound's potential as a kinase inhibitor. []

4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide (navitoclax)

  • Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor that synergistically inhibits cell growth and induces apoptosis when combined with a CDK5 inhibitor. []
  • Relevance: Although structurally distinct from 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, Navitoclax showcases the potential for developing synergistic therapies by combining small molecule inhibitors targeting different components of a biological pathway, such as the apoptotic pathway. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (venetoclax N-oxide, VNO)

  • Compound Description: VNO is an oxidative impurity of venetoclax, a BCL-2 inhibitor. []
  • Relevance: While structurally complex compared to 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, the research on VNO highlights the importance of understanding potential oxidative degradation pathways for drug candidates, which can be relevant for drug development and stability studies. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (venetoclax hydroxylamine impurity, VHA)

  • Compound Description: VHA is another oxidative impurity of venetoclax, formed through a Meisenheimer rearrangement of VNO. []
  • Relevance: Similar to VNO, the research on VHA underscores the significance of investigating potential degradation pathways during drug development. Understanding these pathways is crucial for ensuring drug stability and safety. []

(R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40)

  • Compound Description: R-VK4-40 is a structurally novel and highly selective D3R antagonist with potential for treating opioid use disorder. Unlike some earlier D3R antagonists, R-VK4-40 does not have adverse cardiovascular effects in the presence of opioids or cocaine. []
  • Relevance: Although structurally distinct from 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, R-VK4-40 exemplifies the successful development of a safe and selective D3R antagonist. The research on R-VK4-40 highlights the importance of structural modifications in optimizing pharmacological properties and minimizing unwanted side effects. []

(R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116)

  • Compound Description: R-VK4-116 is another structurally novel and highly selective D3R antagonist with a similar profile to R-VK4-40. It also lacks adverse cardiovascular effects in the presence of opioids or cocaine. []
  • Relevance: Similar to R-VK4-40, R-VK4-116 demonstrates the feasibility of designing safe and effective D3R antagonists, emphasizing the importance of structure-activity relationships in drug development. []

Properties

CAS Number

1775410-80-4

Product Name

5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

IUPAC Name

5-chloro-2-methoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide

Molecular Formula

C18H18ClF3N4O2

Molecular Weight

414.81

InChI

InChI=1S/C18H18ClF3N4O2/c1-28-14-3-2-11(19)8-13(14)17(27)25-12-4-6-26(7-5-12)16-9-15(18(20,21)22)23-10-24-16/h2-3,8-10,12H,4-7H2,1H3,(H,25,27)

InChI Key

DXMURFXROIHGSX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.